MC1R Binding Affinity: Afamelanotide Exhibits ~80-Fold Higher Affinity than the Oral Small-Molecule Comparator Dersimelagon
In a direct head-to-head panel, afamelanotide (NDP-αMSH) binds human recombinant MC1R with a Ki of 0.028 nM, compared with 2.26 nM for the oral investigational small-molecule MC1R agonist dersimelagon (MT-7117), representing an approximately 80-fold difference in binding affinity [1]. This affinity difference is consistent with the structural biology data showing that afamelanotide engages an extended orthosteric binding pocket across MC1R that small-molecule agonists cannot fully occupy [2].
| Evidence Dimension | MC1R binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.028 nM (afamelanotide/NDP-αMSH) |
| Comparator Or Baseline | Ki = 2.26 nM (dersimelagon/MT-7117) |
| Quantified Difference | ~80.7-fold higher affinity for afamelanotide |
| Conditions | Human recombinant MC1R; competitive radioligand binding assay; reported in Pharmaceuticals (Basel). 2023; 17(1):31, Table 3 [1] |
Why This Matters
For in vitro pharmacology and assay development, afamelanotide's sub-nanomolar MC1R affinity makes it the benchmark full-occupancy reference standard that small-molecule agonists cannot replicate at equivalent concentrations.
- [1] Metzger M, Toulouse A, Lefèvre P, Viaud-Massuard MC, Renard P, Boutin JA. Comparison of the pharmacological profiles of melanocortin receptor agonists: afamelanotide, bremelanotide, setmelanotide, and dersimelagon. Pharmaceuticals. 2023; 17(1): 31. Table 3: Ki values for MC1R, MC3R, MC4R, MC5R. View Source
- [2] Ma S, Chen Y, Dai A, Yin W, Guo J, Yang D, et al. Structural basis of ligand recognition and activation of the melanocortin-1 receptor. Cell Research. 2024. View Source
